molecular formula C7H6Br2N2O2 B15059738 Ethyl 2,4-dibromopyrimidine-5-carboxylate

Ethyl 2,4-dibromopyrimidine-5-carboxylate

Cat. No.: B15059738
M. Wt: 309.94 g/mol
InChI Key: IWYQYSSANFSKBE-UHFFFAOYSA-N
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Description

Ethyl 2,4-dibromopyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H6Br2N2O2 and a molecular weight of 309.94 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine atoms at the 2 and 4 positions of the pyrimidine ring, along with an ethyl ester group at the 5 position, makes this compound unique and valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dibromopyrimidine-5-carboxylate typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-5-carboxylate with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dibromopyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2,4-dibromopyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4-dibromopyrimidine-5-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atoms at the 2 and 4 positions are highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological and chemical properties. The ester group at the 5 position also plays a role in the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Ethyl 2,4-dibromopyrimidine-5-carboxylate can be compared with other brominated pyrimidine derivatives, such as:

    Ethyl 2,4-dichloropyrimidine-5-carboxylate: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.

    Ethyl 2,4-difluoropyrimidine-5-carboxylate: Fluorine atoms provide different electronic properties and reactivity compared to bromine.

    Ethyl 2,4-diiodopyrimidine-5-carboxylate:

Uniqueness: The presence of bromine atoms in this compound provides a unique combination of reactivity and stability, making it a valuable compound in various chemical and biological applications. Its ability to undergo selective nucleophilic substitution reactions distinguishes it from other halogenated pyrimidine derivatives .

Properties

IUPAC Name

ethyl 2,4-dibromopyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYQYSSANFSKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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